(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of two fluorine atoms on the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Deprotection: Removal of protecting groups to yield the free amino acid.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting enzymes or receptors.
Biochemistry: Studied for its effects on enzyme activity and protein interactions.
Industrial Applications: Potential use in the development of fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing electronic and steric properties. The compound may inhibit or activate specific pathways depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-fluoropentanoic acid hydrochloride
- (2R)-2-amino-4,4-difluorobutanoic acid hydrochloride
- (2R)-2-amino-5-fluoropentanoic acid hydrochloride
Uniqueness
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and biological properties compared to other fluorinated amino acids. This unique structure may result in distinct reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1881292-29-0 |
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Molecular Formula |
C5H10ClF2NO2 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
(2R)-2-amino-5,5-difluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m1./s1 |
InChI Key |
AGIGRYUKWSQVGO-AENDTGMFSA-N |
Isomeric SMILES |
C(CC(F)F)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(F)F)C(C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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